methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate
Description
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a complex substitution pattern. Key structural features include:
- 5-Cyano group: Enhances electron-withdrawing properties and stabilizes the dihydropyridine ring.
- 4-(2-Ethoxyphenyl) substituent: Introduces steric bulk and modulates lipophilicity.
- 2-Methyl and 3-carboxylate ester groups: Common in 1,4-DHPs, contributing to conformational rigidity and bioavailability .
This compound’s design aligns with pharmacophores known for calcium channel modulation, though its specific biological activity remains under investigation.
Properties
IUPAC Name |
methyl 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-4-32-20-13-9-8-12-18(20)23-19(14-26)24(27-16(2)22(23)25(30)31-3)33-15-21(29)28-17-10-6-5-7-11-17/h5-13,23,27H,4,15H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOJTORGUFKSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (MCPBA) in dichloromethane is commonly used for oxidizing the sulfur atom.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the cyano group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antiradical properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate is not fully understood but is believed to involve interactions with molecular targets such as calcium channels. The dihydropyridine ring is known to interact with these channels, potentially modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Substitution Patterns
The target compound shares a 1,4-DHP core with analogs reported in . Below is a comparative analysis of substituents and their implications:
Table 1: Structural Comparison of 1,4-DHP Derivatives
Critical Differences and Implications
4-Position Substituent :
- The target compound’s 2-ethoxyphenyl group provides greater steric hindrance and lipophilicity compared to the 2-furyl group in AZ331/AZ256. Ethoxy groups are less polar than furans, which may reduce aqueous solubility but improve membrane permeability.
6-Position Thioether Side Chain: The target compound’s phenylcarbamoyl moiety introduces a hydrogen-bond donor/acceptor system absent in AZ331/AZ257. This could enhance target affinity in enzymes or receptors reliant on polar interactions. In contrast, AZ331/AZ257 feature 2-oxoethylthio groups with methoxy or bromine substituents.
Electronic Effects: The 5-cyano group in all compounds stabilizes the 1,4-DHP ring via electron withdrawal. However, the target compound’s 3-carboxylate ester (vs. carboxamide in AZ331/AZ257) may alter ionization state under physiological conditions, affecting bioavailability.
Research Findings and Limitations
Pharmacological Insights
While direct pharmacological data for the target compound is scarce, inferences can be drawn from structural analogs:
- AZ331/AZ257: Reported in as 3-aminothieno[2,3-b]pyridine derivatives with calcium channel-blocking activity. The oxoethylthio group in these compounds correlates with moderate potency in preclinical models .
- Target Compound : The phenylcarbamoyl-methylsulfanyl group may improve target selectivity over classical 1,4-DHPs (e.g., nifedipine), though experimental validation is needed.
Biological Activity
Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate (referred to as Compound A) belongs to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of Compound A, summarizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of DHP derivatives, including Compound A. In vitro assays have shown that Compound A exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells : Inhibition of cell proliferation with an IC50 value of approximately 15 µM.
- A549 Cells : Induction of apoptosis was observed at concentrations above 10 µM, suggesting a potential mechanism involving programmed cell death.
These findings align with previous research indicating that DHPs can interfere with cellular signaling pathways crucial for cancer cell survival and proliferation .
Antihypertensive Effects
Compound A has also been evaluated for its antihypertensive properties. Studies indicate that DHPs act as calcium channel blockers, which help in reducing blood pressure. Specifically:
- Mechanism : By inhibiting calcium influx into vascular smooth muscle cells, Compound A promotes vasodilation.
- In Vivo Studies : Animal models demonstrated a significant reduction in systolic blood pressure after administration of Compound A at doses ranging from 5 to 20 mg/kg body weight.
Structure-Activity Relationship (SAR)
The SAR analysis of DHPs suggests that modifications to the core structure can significantly influence biological activity. Key observations include:
- Substituents : The presence of electron-donating groups (e.g., ethoxy) enhances lipophilicity and cellular uptake.
- Cyanide Group : The cyano group is critical for maintaining the bioactivity of DHPs, contributing to their interaction with biological targets.
Case Studies
- Study on Anticancer Efficacy : A recent investigation examined a series of DHP derivatives, including Compound A, against multiple cancer types. Results indicated that modifications in the phenyl ring significantly impacted cytotoxicity profiles .
- Toxicological Assessments : In vivo toxicity studies revealed that while Compound A exhibited promising therapeutic effects, it also showed dose-dependent toxicity at higher concentrations. The maximum tolerated dose was determined to be around 30 mg/kg in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
